N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine

Overview

Description

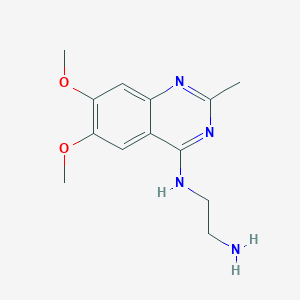

N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine (CAS: 1092460-56-4) is a quinazoline derivative with a molecular formula of C₁₃H₁₈N₄O₂ and a molecular weight of 262.31 g/mol . It features a quinazolin-4-yl core substituted with 6,7-dimethoxy and 2-methyl groups, coupled with an ethane-1,2-diamine chain. The compound is commercially available with a purity of 95% and is synthesized via nucleophilic substitution reactions involving ethylenediamine and substituted quinazoline intermediates .

Biological Activity

N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C₁₃H₁₈N₄O₂

- Molecular Weight: 262.31 g/mol

- CAS Number: 1092460-56-4

The compound features a quinazoline moiety with dimethoxy substitutions at the 6 and 7 positions, which enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that begin with the preparation of the quinazoline derivative followed by alkylation with ethylenediamine. This synthetic pathway allows for the introduction of various functional groups that can modify the compound's biological profile.

Anticancer Properties

Research has indicated that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain analogs demonstrate IC50 values as low as 0.7 µM against colon cancer cells (HCT116) and ovarian cancer cells (HEY) resistant to cisplatin . The mechanism of action is believed to involve the inhibition of key cellular pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against certain yeast strains . The compound's effectiveness varies depending on the specific microbial target.

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, a comparative table is presented below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Quinazoline with dimethoxy groups | Anticancer, Antimicrobial | Dual functionality as both amine and quinazoline derivative |

| 6,7-Dimethoxyquinazoline | Quinazoline with methoxy groups | Antimicrobial | Lacks amine functionality |

| N-(4-Aminoquinazolinyl)ethylamine | Amino group at para position | Anticancer | Different substitution pattern |

| 6-Methoxy-N-methylquinazoline | Methyl substitution instead of ethane diamine | Antibacterial | Methyl group alters activity profile |

Case Studies

Case Study 1: Cytotoxicity Evaluation

A series of substituted 6,7-dimethoxyquinazoline derivatives were synthesized and tested for cytotoxicity in various cancer cell lines. The most promising derivatives showed significant potency at low concentrations (IC50 values ranging from 0.7 to 10 µM). The study utilized the MTT assay to assess cell viability post-treatment .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives were tested against a panel of bacteria and fungi. Results indicated that several compounds exhibited notable inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution under nitrogen atmosphere. A typical protocol involves reacting 6,7-dimethoxy-2-methylquinazolin-4-amine with ethylenediamine in dimethylformamide (DMF) at 60°C, catalyzed by K₂CO₃ . Purification is achieved using reverse-phase HPLC with gradients (20–50% H₂O in MeOH) on a C18 column, ensuring >98% purity . Key steps include rigorous solvent evaporation, filtration through PTFE membranes (0.2 µm), and spectroscopic validation (¹H/¹³C NMR) .

Q. How is the structural integrity of this compound validated in research settings?

Characterization relies on multi-modal analysis:

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at C6/C7, ethylenediamine linkage) .

- Chromatography : HPLC retention times and UV-Vis λmax (~255 nm) verify homogeneity .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .

Q. What are the recommended storage conditions to ensure compound stability?

Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability exceeds 5 years under these conditions, with minimal degradation observed via periodic HPLC analysis . Avoid freeze-thaw cycles to prevent precipitation.

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy or methyl groups) influence the compound’s bioactivity?

Substituents critically modulate target affinity. For example:

- 6,7-Dimethoxy groups : Enhance solubility and π-π stacking with hydrophobic enzyme pockets (e.g., kinase binding sites) .

- 2-Methylquinazoline core : Reduces steric hindrance, improving interaction with biomolecular targets like multidrug resistance protein 1 (MDR1) . Comparative studies using analogs (e.g., chloro or nitro derivatives) reveal >50% activity loss when methoxy groups are replaced, highlighting their role in target engagement .

Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?

- Cellular assays : Use P-glycoprotein (MDR1)-overexpressing cell lines (e.g., KB-V1) to assess efflux inhibition via fluorescence-based substrate retention (e.g., calcein-AM) .

- Enzyme inhibition : Screen against recombinant kinases (e.g., EGFR, VEGFR2) using ATP-competitive binding assays .

- Solubility challenges : Address poor aqueous solubility by formulating with co-solvents (e.g., 10% DMSO in PBS) or synthesizing hydrochloride salts .

Q. How can computational methods aid in predicting this compound’s pharmacokinetics?

- Molecular docking : Simulate interactions with MDR1 or kinases using AutoDock Vina. Focus on binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with key residues (e.g., Tyr310 in MDR1) .

- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4-mediated metabolism .

Q. How should researchers resolve contradictions in reported bioactivity data?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .

- Impurity interference : Reanalyze batches via LC-MS to rule out byproducts (e.g., ethylenediamine adducts) .

- Species-specific effects : Cross-validate in human-derived (e.g., HepG2) and non-human (e.g., Aotus erythrocytes) models .

Q. What strategies mitigate low solubility in biological assays?

- Structural analogs : Replace methoxy groups with hydrophilic substituents (e.g., hydroxyl) .

- Co-solvents : Use cyclodextrins or lipid-based nanoemulsions to enhance dispersion .

- Salt formation : Synthesize hydrochloride derivatives, improving aqueous solubility by >20-fold .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound’s activity and physicochemical properties are influenced by:

- 2-Methyl group: Increases steric hindrance, possibly reducing metabolic degradation compared to non-methylated analogs.

- Ethane-1,2-diamine chain : Facilitates hydrogen bonding and coordination with metal ions or acidic residues.

Comparison Table of Similar Compounds

Research Findings and Functional Differences

- Antimicrobial Activity: Chloroquinoline derivatives (e.g., Ro 41-3118) exhibit potent antimalarial activity, but their efficacy diminishes upon metabolic desethylation . In contrast, the methoxy groups in the target compound may enhance solubility and reduce toxicity compared to chloro-substituted analogs .

- Synthetic Accessibility: The target compound’s synthesis parallels methods used for N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine, which involves nucleophilic displacement with ethylenediamine in ethanol or DMF .

- Steric and Electronic Effects: The 2-methyl group in the target compound likely improves metabolic stability compared to its non-methylated quinazoline analog (MW 248.27), as alkyl groups often slow oxidative degradation .

Mechanistic and Pharmacological Implications

- Electron-Donating vs. Chloro groups (electron-withdrawing) in analogs like Ro 41-3118 may favor different binding modes .

- Diamine Chain Flexibility : Ethane-1,2-diamine’s shorter chain length compared to propane-1,3-diamine (e.g., Ro 47-0543) may restrict conformational flexibility, affecting target selectivity .

Properties

IUPAC Name |

N'-(6,7-dimethoxy-2-methylquinazolin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-8-16-10-7-12(19-3)11(18-2)6-9(10)13(17-8)15-5-4-14/h6-7H,4-5,14H2,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIKNFATWRSUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)NCCN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.